molecular formula C18H16N4O2 B2406731 N-((5-cyclopropylpyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034539-43-8

N-((5-cyclopropylpyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2406731
CAS No.: 2034539-43-8
M. Wt: 320.352
InChI Key: MMAGUPFBFDTKQB-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a pyridine ring, and an isoxazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the pyridine rings: The pyridine rings can be introduced through a series of substitution reactions.

    Attachment of the cyclopropyl group: This step often involves a cyclopropanation reaction using a suitable cyclopropylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropylpyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-cyclopropylpyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-cyclopropylpyridin-3-yl)methyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide
  • N-((5-cyclopropylpyridin-3-yl)methyl)-5-(pyridin-4-yl)isoxazole-3-carboxamide

Uniqueness

N-((5-cyclopropylpyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(16-7-17(24-22-16)14-2-1-5-19-10-14)21-9-12-6-15(11-20-8-12)13-3-4-13/h1-2,5-8,10-11,13H,3-4,9H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAGUPFBFDTKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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